3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol
Overview
Description
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol is a natural product found in Pellia epiphylla, Blepharispermum zanguebaricum, and other organisms with data available.
Scientific Research Applications
Chemical Composition of Bumblebee Secretions
A study analyzed the labial gland secretions of North American bumblebees, Bombus morrisoni and B. rufocinctus, and found 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl acetate as a major compound. This research offers insights into the chemical ecology of these species (Bertsch, Schweer, & Titze, 2008).
Synthesis of Digeranyl
Another study focused on the synthesis of digeranyl, a derivative of 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraene, from geraniol. This research contributes to the field of organic synthesis and may have applications in various chemical processes (Nakagawa, Shimoda, Izumi, & Hirata, 2000).
Photo-Oxygenation of Oligoisoprenes
The rose-bengal-sensitized photo-oxygenation of 2,6,10,14-tetramethyl-2,6,10,14-hexadecatetraene, among other oligoisoprenes, was studied, highlighting its reactivity towards photo-oxygenation, which is significant in polymer science (Tanielian & Chaineaux, 1983).
Abiotic Degradation of Chlorophyll Derivatives
Research on the abiotic degradation of derivatives of 3,7,11,15-tetramethyl-2-hexadecen-1-yl propionate, a model compound related to chlorophyll, offers insights into geological and environmental processes (Rontani & Grossi, 1995).
Physical Properties of Squalane and Its Analogues
A study on the synthesis and physical properties of analogues of 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraene, including squalane, contributed to the understanding of the physical properties of these compounds, which is relevant in materials science (Nishida, Narukawa, Yokota, & Itoi, 1985).
Cembranolides Synthesis
The synthesis of intermediates in cembranolides using derivatives of 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraene has been reported, which is significant in the field of natural product synthesis (Wang, Zheng, Gao, & Fan, 2010).
Properties
IUPAC Name |
(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13?,20-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWRZIEWCUBN-DYCNYEKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=CCC/C(=C/CO)/C)C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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